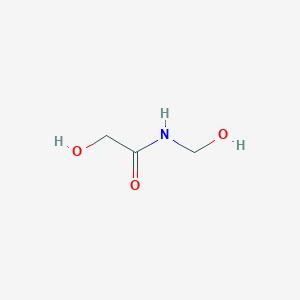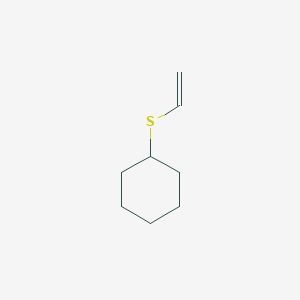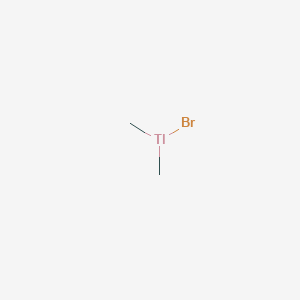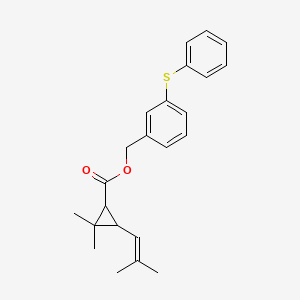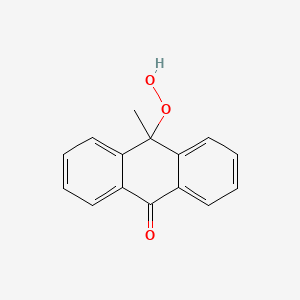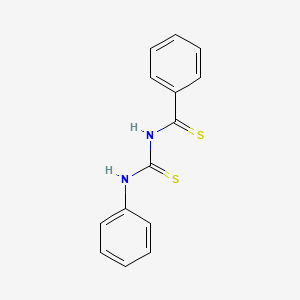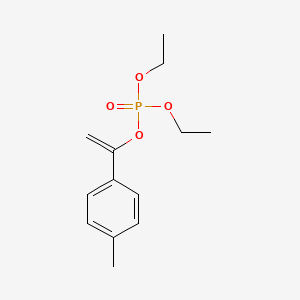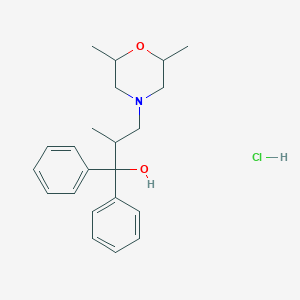
Potassium 2,6-di-tert-butylphenolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 2,6-di-tert-butylphenolate is an organopotassium compound derived from 2,6-di-tert-butylphenol. It is known for its sterically hindered phenolic structure, which imparts unique chemical properties. This compound is often used as a catalyst and reagent in various organic synthesis reactions due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium 2,6-di-tert-butylphenolate is typically synthesized by reacting 2,6-di-tert-butylphenol with potassium hydroxide. The reaction is carried out at elevated temperatures, usually above 160°C, to ensure the formation of the potassium phenolate. The reaction can be represented as follows:
2,6−(tert-butyl)2C6H3OH+KOH→2,6−(tert-butyl)2C6H3OK+H2O
Industrial Production Methods
In industrial settings, the synthesis of this compound involves the use of large-scale reactors where 2,6-di-tert-butylphenol is mixed with potassium hydroxide under controlled temperature and pressure conditions. The reaction mixture is then purified to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Potassium 2,6-di-tert-butylphenolate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Substitution: It participates in nucleophilic substitution reactions.
Addition: It can react with electrophiles to form addition products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides and acyl chlorides are used.
Addition: Electrophiles like methyl acrylate are commonly used.
Major Products Formed
Oxidation: Quinones.
Substitution: Alkylated or acylated phenol derivatives.
Addition: Methyl 3-(4-hydroxy-3,5-di-tert-butylphenyl)propionate.
Scientific Research Applications
Potassium 2,6-di-tert-butylphenolate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in the alkylation and acylation of phenols.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its role in drug synthesis and as a stabilizer in pharmaceutical formulations.
Industry: Utilized in the production of polymers and as an additive in lubricants and fuels to prevent oxidation.
Mechanism of Action
The mechanism of action of potassium 2,6-di-tert-butylphenolate involves its ability to donate electrons and stabilize free radicals. This property makes it an effective antioxidant. The compound interacts with molecular targets such as reactive oxygen species, neutralizing them and preventing oxidative damage.
Comparison with Similar Compounds
Similar Compounds
Sodium 2,6-di-tert-butylphenolate: Similar in structure and reactivity but differs in the metal ion.
Lithium 2,6-di-tert-butylphenolate: Another similar compound with lithium as the metal ion.
Uniqueness
Potassium 2,6-di-tert-butylphenolate is unique due to its specific reactivity and stability, which are influenced by the potassium ion. It exhibits different catalytic activities compared to its sodium and lithium counterparts, making it suitable for specific applications in organic synthesis and industrial processes.
Properties
CAS No. |
24676-69-5 |
|---|---|
Molecular Formula |
C14H21KO |
Molecular Weight |
244.41 g/mol |
IUPAC Name |
potassium;2,6-ditert-butylphenolate |
InChI |
InChI=1S/C14H22O.K/c1-13(2,3)10-8-7-9-11(12(10)15)14(4,5)6;/h7-9,15H,1-6H3;/q;+1/p-1 |
InChI Key |
KSMZVPIOUNBGJI-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC=C1)C(C)(C)C)[O-].[K+] |
Related CAS |
128-39-2 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


